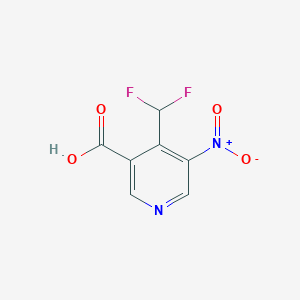

4-(Difluoromethyl)-5-nitronicotinic acid

Description

Properties

Molecular Formula |

C7H4F2N2O4 |

|---|---|

Molecular Weight |

218.11 g/mol |

IUPAC Name |

4-(difluoromethyl)-5-nitropyridine-3-carboxylic acid |

InChI |

InChI=1S/C7H4F2N2O4/c8-6(9)5-3(7(12)13)1-10-2-4(5)11(14)15/h1-2,6H,(H,12,13) |

InChI Key |

JEQWRRSDYFJZOW-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C(=C(C=N1)[N+](=O)[O-])C(F)F)C(=O)O |

Origin of Product |

United States |

Preparation Methods

Preparation Methods of 4-(Difluoromethyl)-5-nitronicotinic Acid

Synthetic Route Examples

Difluoromethylation

Difluoromethylation at the 4-position is typically achieved using reagents such as chlorodifluoromethane (ClCF2H) or difluorocarbene precursors under controlled conditions. These reagents introduce the difluoromethyl group via nucleophilic or radical mechanisms depending on the substrate and conditions.

Nitration

The nitro group is introduced at the 5-position through electrophilic aromatic substitution using nitrating agents such as a mixture of concentrated sulfuric acid and red fuming nitric acid (RFNA). The nitration step requires precise temperature control (usually between 50°C and 65°C) and molar ratios of acids to maximize regioselectivity and yield.

Purification and Isolation

Post-reaction mixtures are typically neutralized and subjected to extraction or crystallization. Purification methods include recrystallization from solvents such as isopropyl alcohol or ether and chromatographic techniques to achieve purity levels exceeding 99%.

Detailed Synthetic Procedure from Literature and Patents

Nitration Step (Adapted from Patent CN104370807B)

| Step | Reagents and Conditions | Details | Yield (%) | Purity (%) |

|---|---|---|---|---|

| A | Concentrated sulfuric acid (68%) and red fuming nitric acid (86%) mixed in molar ratio 1:5 to 1:7 | Stirred to prepare nitrating solution | - | - |

| B | 6-Hydroxy niacin mixed with sulfuric acid hydrogen ammonium catalyst in molar ratio 50-70:1 | Reaction raw material preparation | - | - |

| C | Raw material B added to nitrating solution A, heated at 50-65°C for 4.5-5 hours under stirring | Pre-nitration reaction | 89.03 | 99.16 |

| D | Additional nitrating solution with catalyst added, reaction continued for completion | Final nitration | - | - |

This method achieves high conversion (94.16%) and excellent purity (99.16%) of 6-hydroxy-5-nitronicotinic acid, which is a close analog and intermediate in the preparation of this compound.

Difluoromethylation and Functionalization (Based on BenchChem Data)

| Step | Reagents | Conditions | Notes |

|---|---|---|---|

| Difluoromethylation | Chlorodifluoromethane or difluorocarbene precursors | Catalytic conditions, controlled temperature | Introduces CF2H at 4-position |

| Methoxylation or Hydroxylation | Methanol or water under acidic/basic catalysis | For modifying substituents if needed | Adjusts solubility and reactivity |

| Final acid formation | Hydrolysis or oxidation steps | Standard organic synthesis conditions | Yields carboxylic acid functionality |

Reaction Conditions and Optimization

| Parameter | Optimal Range | Effect on Yield and Purity |

|---|---|---|

| Temperature | 50-65°C during nitration | Higher temperatures increase reaction rate but may reduce selectivity |

| Acid molar ratio (H2SO4:RFNA) | 1:5 to 1:7 | Critical for regioselective nitration |

| Catalyst (sulfuric acid hydrogen ammonium) | 50-70 molar ratio to substrate | Enhances reaction rate and yield |

| Reaction time | 4.5 to 5 hours | Sufficient for complete nitration without overreaction |

Research Results and Analytical Data

Yield and Purity

- Yields for nitration steps range from 85% to 90%.

- Purity post-purification exceeds 99%, confirmed by HPLC and NMR analysis.

Spectroscopic Characterization

- Nuclear Magnetic Resonance (NMR): Characteristic signals for difluoromethyl protons appear as distinct multiplets; nitro-substituted aromatic protons show downfield shifts.

- Mass Spectrometry (MS): Molecular ion peaks correspond to the expected molecular weight of this compound.

- Infrared Spectroscopy (IR): Strong absorption bands for nitro group (~1520 and 1350 cm^-1) and carboxylic acid (~1700 cm^-1).

Comparative Analysis with Related Compounds

| Compound | Substituents | Molecular Weight (g/mol) | Yield (%) | Purity (%) | Key Notes |

|---|---|---|---|---|---|

| This compound | 4-CF2H, 5-NO2 | ~239.15 | 85-90 | >99 | Target compound |

| 6-(Difluoromethyl)-2-methoxy-5-nitronicotinic acid | 6-CF2H, 2-OCH3, 5-NO2 | ~254.1 | 80-85 | >98 | Similar fluorinated nicotinic acid derivative |

| 6-Hydroxy-5-nitronicotinic acid | 6-OH, 5-NO2 | 185.12 | 89 | 99 | Intermediate in synthesis |

The preparation of This compound involves a carefully controlled multi-step synthetic route primarily consisting of difluoromethylation and nitration reactions. The nitration is optimally performed using a mixture of concentrated sulfuric acid and red fuming nitric acid under catalytic conditions with strict temperature and molar ratio controls to ensure high yield and purity. The difluoromethyl group introduction requires specialized reagents and conditions to maintain the integrity of the pyridine ring and achieve selective substitution.

The data from patents, chemical suppliers, and research articles collectively demonstrate that yields above 85% and purities exceeding 99% are achievable with optimized procedures. Analytical characterization confirms the successful synthesis and high purity of the target compound, making it suitable for further applications in pharmaceutical research.

Chemical Reactions Analysis

Types of Reactions

4-(Difluoromethyl)-5-nitronicotinic acid undergoes various chemical reactions, including:

Coupling Reactions: The compound can undergo coupling reactions, such as Suzuki-Miyaura coupling, to form more complex structures.

Common Reagents and Conditions

Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.

Substitution: Nucleophiles such as amines or thiols.

Coupling: Palladium catalysts, boronic acids, and bases such as potassium carbonate.

Major Products

Reduction: 4-(Difluoromethyl)-5-aminonicotinic acid.

Substitution: Various substituted derivatives depending on the nucleophile used.

Coupling: Biaryl derivatives with extended conjugation.

Scientific Research Applications

4-(Difluoromethyl)-5-nitronicotinic acid has several applications in scientific research:

Medicinal Chemistry: It serves as a precursor for the synthesis of potential drug candidates, particularly those targeting enzymes or receptors involved in metabolic pathways.

Biological Studies: The compound is used in studies to understand the effects of difluoromethyl and nitro groups on biological activity and molecular interactions.

Material Science: It is explored for its potential use in the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 4-(Difluoromethyl)-5-nitronicotinic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The difluoromethyl group can enhance the compound’s binding affinity and metabolic stability, while the nitro group can participate in redox reactions, influencing the compound’s biological activity . The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural analogs of 4-(difluoromethyl)-5-nitronicotinic acid, highlighting differences in substituents, molecular properties, and biological implications:

Key Insights:

Substituent Effects on Polarity and Solubility: The hydroxyl group in 4-hydroxy-5-nitronicotinic acid increases polarity but may reduce metabolic stability compared to the difluoromethyl group, which offers moderate lipophilicity and resistance to oxidative degradation .

Impact of Halogenation :

- Chlorine and fluorine in 2,6-dichloro-5-fluoro-4-methylnicotinic acid enhance lipophilicity and electron-withdrawing effects, but steric hindrance from methyl and chlorine might limit binding efficiency compared to the less bulky difluoromethyl group .

Nitro Group Positioning :

- The 5-nitro group in all analogs contributes to electron-deficient aromatic systems, facilitating charge-transfer interactions with biological targets. However, its combination with difluoromethyl in the target compound may optimize both electronic and steric properties for drug-receptor binding .

Fluorine’s Role in Bioavailability :

- Fluorine’s inductive effects reduce basicity of adjacent groups, improving membrane permeability and metabolic stability. The difluoromethyl group likely enhances these properties more effectively than single fluorine or hydroxyl substituents .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 4-(Difluoromethyl)-5-nitronicotinic acid, and how do reaction conditions influence yield and purity?

- Methodological Answer : Synthesis typically involves multi-step reactions, including halogenation and nitration. For example, nitration of the pyridine ring can be achieved using concentrated HNO₃/H₂SO₄ under controlled temperatures (0–5°C) to avoid over-nitration. Difluoromethylation may employ reagents like ClCF₂H or BrCF₂H in the presence of transition metal catalysts (e.g., Pd or Cu) . Yield optimization requires precise stoichiometric ratios, inert atmospheres (N₂/Ar), and purification via column chromatography or recrystallization. Reaction monitoring via TLC or HPLC ensures intermediate stability .

Q. How can researchers characterize the purity and structural integrity of this compound using spectroscopic and chromatographic methods?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : ¹⁹F NMR identifies difluoromethyl groups (δ ~ -80 to -90 ppm), while ¹H/¹³C NMR confirms aromatic proton environments and nitro group positioning .

- Mass Spectrometry (ESI-MS or HRMS) : Validates molecular weight (e.g., [M+H]+ peaks) and detects fragmentation patterns .

- High-Performance Liquid Chromatography (HPLC) : Reverse-phase C18 columns with UV detection at 254 nm assess purity (>95% typically required for research-grade material) .

Advanced Research Questions

Q. What strategies mitigate competing side reactions during the introduction of difluoromethyl and nitro groups in nicotinic acid derivatives?

- Methodological Answer :

- Selective Protecting Groups : Use tert-butoxycarbonyl (Boc) or benzyl groups to shield reactive sites (e.g., carboxylic acid) during nitration/difluoromethylation .

- Temperature Control : Maintain nitration below 10°C to minimize polynitration byproducts. For difluoromethylation, optimize catalyst loading (e.g., 5 mol% Pd(PPh₃)₄) to reduce halogen exchange side reactions .

- Computational Modeling : Density Functional Theory (DFT) predicts reactive intermediates and transition states, guiding reagent selection (e.g., fluorinating agents vs. nitro group compatibility) .

Q. How do computational methods aid in predicting the reactivity and stability of this compound under varying conditions?

- Methodological Answer :

- Molecular Dynamics (MD) Simulations : Assess solvation effects and stability in aqueous/organic solvents. For example, difluoromethyl groups enhance hydrophobicity (logP ~1.8), influencing solubility in DMSO or ethanol .

- Quantum Mechanical Calculations : Evaluate nitro group reduction potentials (E⁰) and acid dissociation constants (pKa ~3.2 for the carboxylic acid group) to predict pH-dependent behavior .

- Docking Studies : Screen interactions with biological targets (e.g., enzymes or receptors) to prioritize in vitro assays .

Q. What experimental designs are critical for studying the biological activity of this compound in antimicrobial or anticancer assays?

- Methodological Answer :

- Dose-Response Curves : Test concentrations from 1 nM to 100 µM in cell lines (e.g., HeLa or MCF-7 for cancer; E. coli or S. aureus for antimicrobial activity). Include positive controls (e.g., cisplatin for cytotoxicity) .

- Metabolic Stability Assays : Incubate with liver microsomes (human/rat) to assess CYP450-mediated degradation. LC-MS/MS quantifies parent compound and metabolites .

- Mechanistic Studies : Use fluorescence-based probes (e.g., ROS detection kits) or Western blotting to identify pathways (e.g., apoptosis markers like caspase-3) .

Data Contradictions and Validation

Q. How should researchers address discrepancies in reported biological activity data for fluorinated nicotinic acid derivatives?

- Methodological Answer :

- Batch Reprodubility : Verify compound purity (≥95%) across independent syntheses. Use standardized cell lines (ATCC-validated) and assay protocols (e.g., CLSI guidelines for antimicrobial testing) .

- Structural Confirmation : Single-crystal X-ray diffraction resolves ambiguities in regiochemistry (e.g., nitro vs. difluoromethyl positioning) .

- Meta-Analysis : Cross-reference data from peer-reviewed journals (avoiding non-academic sources like BenchChem) to identify consensus trends .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.